2-[2-(ADAMANTAN-1-YL)ACETAMIDO]-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-4-METHYLPENTANAMIDE
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Overview
Description
2-[2-(ADAMANTAN-1-YL)ACETAMIDO]-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-4-METHYLPENTANAMIDE is a complex organic compound that features a thiazole ring, an adamantyl group, and a pentanamide chain. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(ADAMANTAN-1-YL)ACETAMIDO]-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-4-METHYLPENTANAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized by reacting thiourea with acetophenone derivatives under acidic conditions . The adamantyl group is introduced through a Friedel-Crafts acylation reaction using adamantane and acetyl chloride . The final step involves coupling the thiazole derivative with the adamantyl-acetyl compound under amide bond-forming conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the thiazole synthesis and large-scale coupling reactions under controlled conditions to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(ADAMANTAN-1-YL)ACETAMIDO]-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-4-METHYLPENTANAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide)
Major Products
Oxidation: Oxidized thiazole derivatives
Reduction: Alcohol derivatives of the adamantyl-acetyl moiety
Substitution: Substituted thiazole derivatives
Scientific Research Applications
2-[2-(ADAMANTAN-1-YL)ACETAMIDO]-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-4-METHYLPENTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studied for its potential as an antimicrobial and antiviral agent due to the presence of the thiazole ring.
Medicine: Investigated for its potential use in cancer therapy, as thiazole derivatives have shown cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new materials and catalysts due to the unique properties of the adamantyl group.
Mechanism of Action
The mechanism of action of 2-[2-(ADAMANTAN-1-YL)ACETAMIDO]-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-4-METHYLPENTANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in DNA replication and repair, leading to cytotoxic effects in cancer cells.
Pathways Involved: It may interfere with the cell cycle, inducing apoptosis in cancer cells through the activation of caspases and other apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An antineoplastic drug with a thiazole ring.
Uniqueness
2-[2-(ADAMANTAN-1-YL)ACETAMIDO]-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-4-METHYLPENTANAMIDE is unique due to the presence of the adamantyl group, which imparts increased stability and lipophilicity to the molecule. This enhances its potential as a drug candidate by improving its pharmacokinetic properties and ability to cross biological membranes.
Properties
IUPAC Name |
2-[[2-(1-adamantyl)acetyl]amino]-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methylpentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2S/c1-13(2)5-17(19(26)24-20-22-3-4-27-20)23-18(25)12-21-9-14-6-15(10-21)8-16(7-14)11-21/h13-17H,3-12H2,1-2H3,(H,23,25)(H,22,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKJZPXBVOPLNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=NCCS1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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